Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride
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Overview
Description
Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is a hydrochloride salt form of methyl 3-(1-aminocyclohexyl)propanoate, which is characterized by the presence of an aminocyclohexyl group attached to a propanoate ester. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-aminocyclohexyl)propanoate hydrochloride typically involves the reaction of 1-aminocyclohexane with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired ester product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminocyclohexyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aminocyclohexyl derivatives.
Scientific Research Applications
Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(1-aminocyclohexyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing the active aminocyclohexyl moiety, which can then exert its effects on the target pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-aminocyclopentyl)propanoate hydrochloride
- Methyl 3-(1-aminocycloheptyl)propanoate hydrochloride
- Methyl 3-(1-aminocyclooctyl)propanoate hydrochloride
Uniqueness
Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride is unique due to its specific aminocyclohexyl group, which imparts distinct chemical and biological properties compared to its analogs. The cyclohexyl ring provides a balance of steric hindrance and flexibility, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 3-(1-aminocyclohexyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-9(12)5-8-10(11)6-3-2-4-7-10;/h2-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJXKDCUSPGECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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